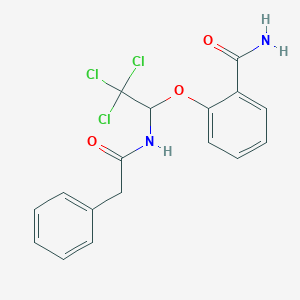

![molecular formula C34H37N7 B11994967 6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11994967.png)

6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring multiple nitrogen-containing rings and aromatic groups, suggests it may have interesting pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” typically involves multi-step organic reactions. The key steps may include:

Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the azepanyl group: This step may involve nucleophilic substitution reactions using azepane derivatives.

Attachment of the benzhydryl-piperazinyl moiety: This can be done through coupling reactions, such as amide bond formation or reductive amination.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to dissolve reactants and control reaction conditions.

Purification: Techniques such as crystallization, chromatography, or recrystallization to purify the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an den stickstoffhaltigen Ringen, eingehen.

Reduktion: Reduktionsreaktionen könnten die aromatischen Ringe oder Stickstoffatome betreffen.

Substitution: Verschiedene Substitutionsreaktionen können auftreten, insbesondere an den aromatischen Ringen oder Stickstoffatomen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogenierungsmittel, Nucleophile oder Elektrophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation zu Nitroderivaten führen, während die Reduktion Aminderivate erzeugen könnte.

Wissenschaftliche Forschungsanwendungen

Chemie

Katalyse: Die Verbindung kann als Ligand in katalytischen Reaktionen dienen.

Materialwissenschaften: Potenzielle Verwendung bei der Entwicklung neuartiger Materialien mit einzigartigen Eigenschaften.

Biologie

Enzyminhibition: Mögliche Verwendung als Inhibitor spezifischer Enzyme.

Rezeptorbindung: Kann mit biologischen Rezeptoren interagieren und so zelluläre Prozesse beeinflussen.

Medizin

Arzneimittelentwicklung: Potenzial als Leitverbindung für die Entwicklung neuer Medikamente.

Therapeutische Anwendungen: Mögliche Verwendung bei der Behandlung von Krankheiten aufgrund ihrer biologischen Aktivität.

Industrie

Chemische Synthese: Verwendung als Zwischenprodukt bei der Synthese anderer komplexer Moleküle.

Analytische Chemie: Anwendung in analytischen Verfahren zur Detektion oder Quantifizierung anderer Substanzen.

5. Wirkmechanismus

Der Wirkmechanismus von „6-(1-Azepan-1-yl)-4-(4-Benzhydrylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin“ hängt von seinem spezifischen biologischen Ziel ab. Mögliche Mechanismen umfassen:

Enzyminhibition: Bindung an die aktive Stelle eines Enzyms, wodurch der Zugang des Substrats verhindert wird.

Rezeptormodulation: Interaktion mit Zelloberflächenrezeptoren, wodurch Signaltransduktionswege verändert werden.

DNA-Interaktion: Bindung an DNA, wodurch die Genexpression und Zellfunktion beeinflusst wird.

Wirkmechanismus

The mechanism of action of “6-(1-azepanyl)-4-(4-benzhydryl-1-piperazinyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine” would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.

Receptor Modulation: Interacting with cell surface receptors, altering signal transduction pathways.

DNA Interaction: Binding to DNA, affecting gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pyrazolopyrimidine: Andere Verbindungen in dieser Klasse mit ähnlichen Kernstrukturen.

Azepan-Derivate: Verbindungen, die den Azepan-Ring enthalten.

Benzhydryl-Piperazine: Moleküle mit der Benzhydryl-Piperazin-Einheit.

Eigenschaften

Molekularformel |

C34H37N7 |

|---|---|

Molekulargewicht |

543.7 g/mol |

IUPAC-Name |

6-(azepan-1-yl)-4-(4-benzhydrylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine |

InChI |

InChI=1S/C34H37N7/c1-2-13-21-40(20-12-1)34-36-32(30-26-35-41(33(30)37-34)29-18-10-5-11-19-29)39-24-22-38(23-25-39)31(27-14-6-3-7-15-27)28-16-8-4-9-17-28/h3-11,14-19,26,31H,1-2,12-13,20-25H2 |

InChI-Schlüssel |

WPXFZLWEVASSRU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCN(CC1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-2-methyl-3-furohydrazide](/img/structure/B11994912.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-phenacylsulfanylpurine-2,6-dione](/img/structure/B11994922.png)

![5-(2,4-Dichlorophenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11994926.png)

![(1Z)-1-{[(Naphthalen-2-yl)amino]methylidene}naphthalen-2(1H)-one](/img/structure/B11994931.png)

![ethyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994946.png)

![1,5-dimethyl-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11994953.png)

![7-[4-chloro-6-(diethylamino)-1,3,5-triazin-2-yl]-3-phenyl-2H-chromen-2-one](/img/structure/B11994957.png)

![4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B11994963.png)

![7-(2-chlorobenzyl)-8-[(2,3-dihydroxypropyl)sulfanyl]-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11994984.png)